4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile
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Overview
Description
4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile is a chemical compound that features an imidazole ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile typically involves the condensation of 4-cyanobenzyl chloride with 1-(1H-imidazol-1-yl)-2-methylpropylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 4-(1H-Imidazol-1-yl)phenol
- 1-(1H-Imidazol-1-yl)-2-methylpropylamine
Uniqueness
4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile is unique due to the presence of both an imidazole ring and a benzonitrile moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
112808-94-3 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(1-imidazol-1-yl-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C14H15N3/c1-11(2)14(17-8-7-16-10-17)13-5-3-12(9-15)4-6-13/h3-8,10-11,14H,1-2H3 |
InChI Key |
YBYMXQRTZLBHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)N2C=CN=C2 |
Origin of Product |
United States |
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